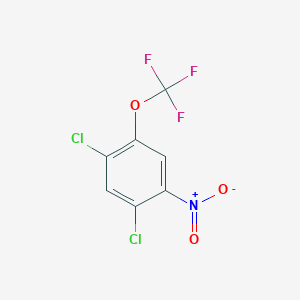
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl2F3NO3 It is characterized by the presence of two chlorine atoms, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 1,5-dichloro-4-(trifluoromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 1,5-Dichloro-4-(trifluoromethoxy)benzene
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is maintained at a temperature of around 0-5°C to control the exothermic nature of the nitration reaction.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro and trifluoromethoxy groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 1,5-Dichloro-2-amino-4-(trifluoromethoxy)benzene
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is primarily influenced by its functional groups. The nitro group is known to participate in electron transfer reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and stability. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dichloro-4-nitro-5-(trifluoromethoxy)benzene
- 1,4-Dichloro-2-nitrobenzene
- 1-Nitro-4-(trifluoromethoxy)benzene
Uniqueness
1,5-Dichloro-2-nitro-4-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both electron-withdrawing groups (nitro and trifluoromethoxy) and halogens (chlorine) makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H2Cl2F3NO3 |
|---|---|
Peso molecular |
275.99 g/mol |
Nombre IUPAC |
1,5-dichloro-2-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(9)6(16-7(10,11)12)2-5(3)13(14)15/h1-2H |
Clave InChI |
XVXCWPHXDKEQEI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


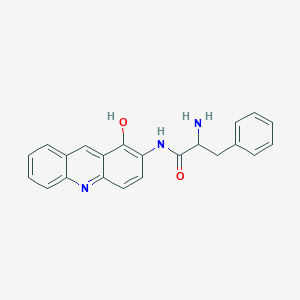
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
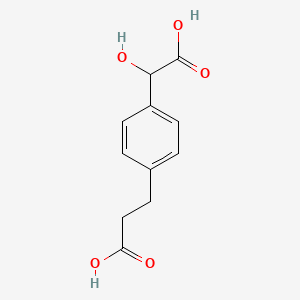
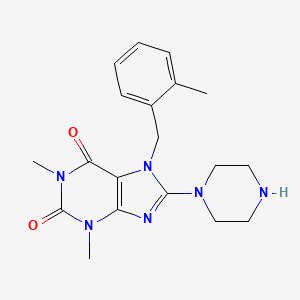
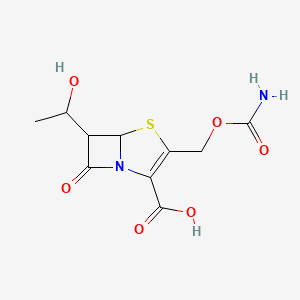
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)

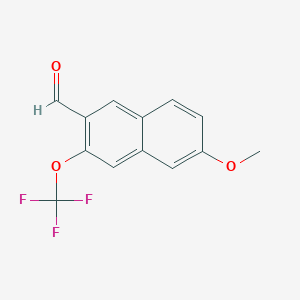
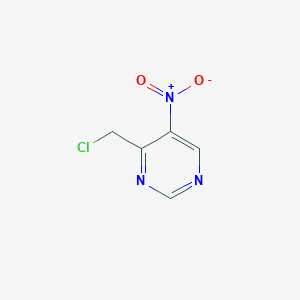
![4-[5-(3,3-Dimethyloxiran-2-yl)-4-methylpent-3-enyl]furo[3,2-g]chromen-7-one](/img/structure/B14792955.png)

![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
![N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
